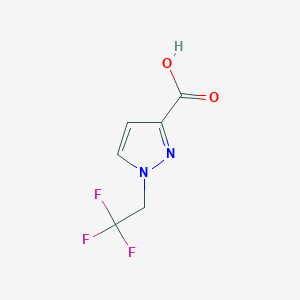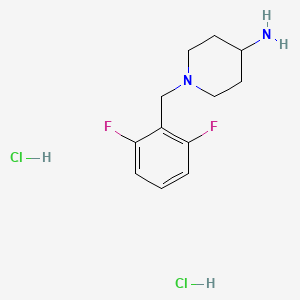
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, also known as DB772, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiazole derivatives, which have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves the reaction of 4,6-dichloro-1,3-benzothiazole with 2,6-difluorobenzoyl chloride in the presence of a base to form the desired product.
Starting Materials
4,6-dichloro-1,3-benzothiazole, 2,6-difluorobenzoyl chloride, Base (such as triethylamine or pyridine), Solvent (such as dichloromethane or chloroform)
Reaction
Step 1: Dissolve 4,6-dichloro-1,3-benzothiazole in a solvent such as dichloromethane or chloroform., Step 2: Add a base such as triethylamine or pyridine to the solution., Step 3: Slowly add 2,6-difluorobenzoyl chloride to the solution while stirring., Step 4: Allow the reaction mixture to stir at room temperature for several hours., Step 5: Quench the reaction by adding water to the mixture., Step 6: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane., Step 7: Purify the product by column chromatography or recrystallization.
作用机制
The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves the inhibition of the proteasome, which leads to the accumulation of misfolded and damaged proteins within the cell. This accumulation triggers the activation of the unfolded protein response (UPR), a cellular stress response pathway that regulates protein folding and degradation. The UPR can induce apoptosis in cells that are unable to cope with the accumulated protein load, leading to cell death.
生化和生理效应
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has been shown to exhibit selective toxicity towards cancer cells, while sparing normal cells. This is thought to be due to the higher sensitivity of cancer cells to proteasome inhibition, as they have a higher protein turnover rate than normal cells. N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has also been reported to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer activity.
实验室实验的优点和局限性
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, as well as its ability to induce cell death through multiple mechanisms. However, its solubility and stability may pose challenges for its use in in vivo studies. Additionally, the potential for off-target effects and toxicity must be carefully evaluated.
未来方向
Future research on N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide could focus on optimizing its chemical structure to enhance its efficacy and selectivity towards cancer cells. Studies could also investigate its potential as a combination therapy with other anticancer agents, or as a radiosensitizer in cancer treatment. Furthermore, the development of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide analogues with improved pharmacological properties could lead to the discovery of novel anticancer agents.
科学研究应用
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has been investigated for its potential as an anticancer agent, particularly against breast and prostate cancer cells. Studies have shown that N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for protein degradation. N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has also been reported to inhibit the growth and metastasis of cancer cells by suppressing the expression of various genes involved in tumor progression.
属性
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F2N2OS/c15-6-4-7(16)12-10(5-6)22-14(19-12)20-13(21)11-8(17)2-1-3-9(11)18/h1-5H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFHQMFFWJRTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopropyl-2-[[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2619394.png)
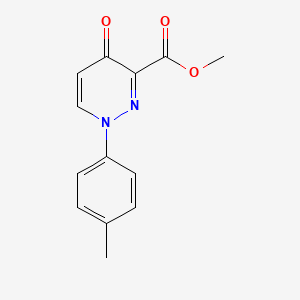
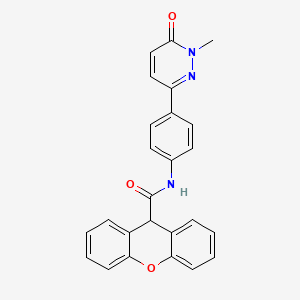
![6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2619399.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2619400.png)

![4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2619406.png)
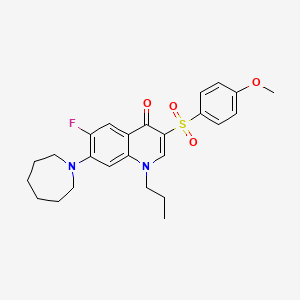
![1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619409.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2619410.png)
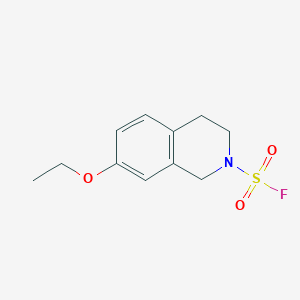
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2619414.png)
